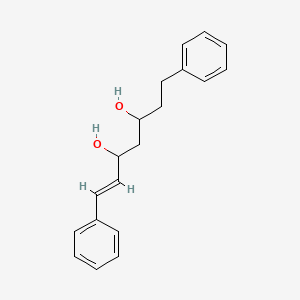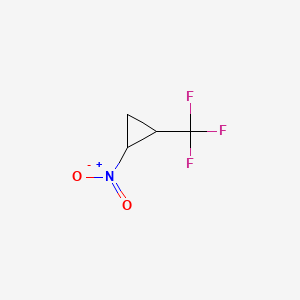![molecular formula C10H14ClNO2 B15127911 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of 2-[4-(1-Aminoethyl)phenyl]acetic acid, which is characterized by the presence of an aminoethyl group attached to a phenylacetic acid backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1-Aminoethyl)benzene.
Acylation: The amino group of 4-(1-Aminoethyl)benzene is protected, and the compound is then acylated with chloroacetic acid to form 2-[4-(1-Aminoethyl)phenyl]acetic acid.
Hydrochloride Formation: The final step involves the conversion of 2-[4-(1-Aminoethyl)phenyl]acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the aminoethyl group results in the formation of nitro compounds.
Reduction: Reduction leads to the formation of primary or secondary amines.
Substitution: Substitution reactions yield various substituted phenylacetic acid derivatives.
科学研究应用
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)phenylacetic acid: Similar structure but different functional groups.
2-(4-Aminophenyl)acetic acid: Lacks the aminoethyl group.
Phenylacetic acid derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties compared to other phenylacetic acid derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
2-[4-(1-aminoethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)9-4-2-8(3-5-9)6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
InChI 键 |
PBTXZHSDANFZHP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)




![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
